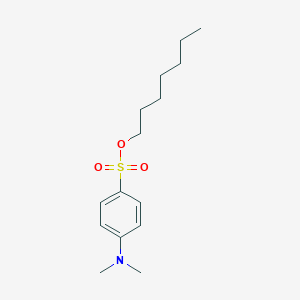
(8E)-2,6-dimethyl-2,8-undecadiene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethyl-2,8-undecadiene is an organic compound with the molecular formula C13H24. It is a diene, meaning it contains two double bonds within its carbon chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-2,8-undecadiene can be achieved through several methods. One common approach involves the use of Grignard reagents. For example, the reaction of 2,6-dimethyl-1,5-heptadiene with an appropriate alkyl halide under Grignard conditions can yield 2,6-Dimethyl-2,8-undecadiene. The reaction typically requires a solvent such as diethyl ether and is conducted under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of 2,6-Dimethyl-2,8-undecadiene may involve catalytic processes. Catalysts such as palladium or nickel can be used to facilitate the coupling of smaller alkene units to form the desired diene. These processes are often carried out at elevated temperatures and pressures to increase yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dimethyl-2,8-undecadiene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or diols, depending on the oxidizing agent used.
Reduction: Hydrogenation of the double bonds can yield the corresponding alkane.
Substitution: Electrophilic addition reactions can occur at the double bonds, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or nickel catalysts.
Substitution: Halogens (e.g., Br2) and hydrogen halides (e.g., HBr) are typical reagents for electrophilic addition reactions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: The corresponding alkane.
Substitution: Halogenated or hydrogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethyl-2,8-undecadiene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,6-Dimethyl-2,8-undecadiene depends on the specific reaction it undergoes. For example, in electrophilic addition reactions, the compound’s double bonds act as nucleophiles, attacking electrophilic species to form addition products. The molecular targets and pathways involved vary based on the reaction conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Hexadiene: Another diene with similar reactivity but a shorter carbon chain.
1,5-Cyclooctadiene: A cyclic diene with different structural properties.
2,5-Dimethyl-2,4-hexadiene: A structurally similar compound with different substitution patterns.
Uniqueness
2,6-Dimethyl-2,8-undecadiene is unique due to its specific substitution pattern and chain length, which influence its reactivity and applications.
Eigenschaften
Molekularformel |
C13H24 |
|---|---|
Molekulargewicht |
180.33 g/mol |
IUPAC-Name |
(8E)-2,6-dimethylundeca-2,8-diene |
InChI |
InChI=1S/C13H24/c1-5-6-7-10-13(4)11-8-9-12(2)3/h6-7,9,13H,5,8,10-11H2,1-4H3/b7-6+ |
InChI-Schlüssel |
XIPNLMQVTICUGP-VOTSOKGWSA-N |
Isomerische SMILES |
CC/C=C/CC(C)CCC=C(C)C |
Kanonische SMILES |
CCC=CCC(C)CCC=C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-(Trifluoromethyl)phenyl]tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dithione](/img/structure/B14602149.png)
![2-[1-(3,4-Dichlorophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14602152.png)



![Phosphorane, [(2-chlorophenyl)methylene]triphenyl-](/img/structure/B14602180.png)



![2-{(E)-[2,4,6-Tris(4-methoxyanilino)pyrimidin-5-yl]diazenyl}benzoic acid](/img/structure/B14602208.png)
![(E,E)-N,N'-(2-Methyl-1,4-phenylene)bis[1-(4-butylphenyl)methanimine]](/img/structure/B14602217.png)
![Methyl 8-{(2S,3S)-3-[6-(acetyloxy)hexyl]oxiran-2-yl}octanoate](/img/structure/B14602228.png)

